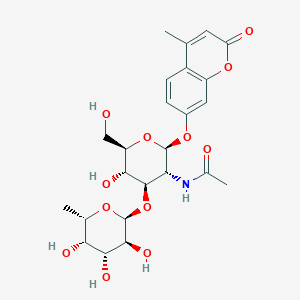

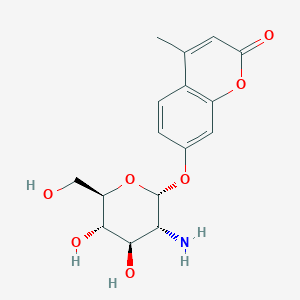

4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside is a biochemical assay reagent commonly used in scientific research. It is known for its fluorogenic properties, making it useful in various biochemical assays. The compound has a molecular formula of C16H19NO7 and a molecular weight of 337.32 g/mol .

Mechanism of Action

Target of Action

The primary target of 4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside is N-acetyl-α-D-glucosaminidase . This enzyme is involved in the degradation of glycosaminoglycans, which are complex carbohydrates that participate in many biological processes.

Mode of Action

This compound acts as a fluorogenic substrate for N-acetyl-α-D-glucosaminidase . Upon enzymatic cleavage by the enzyme, a fluorescent product, 4-methylumbelliferone (4-MU) , is released .

Biochemical Pathways

The compound is involved in the lysosomal degradation pathway of glycosaminoglycans. The release of 4-MU upon enzymatic cleavage can be used to quantify the activity of N-acetyl-α-D-glucosaminidase .

Pharmacokinetics

It is known that the compound is soluble in methanol and water , which suggests it may have good bioavailability.

Result of Action

The cleavage of this compound by N-acetyl-α-D-glucosaminidase and the subsequent release of 4-MU allows for the quantification of the enzyme’s activity . This can be particularly useful in diagnosing conditions such as Sanfilippo B Syndrome and Tay-Sachs disease , which are characterized by deficiencies in this enzyme.

Action Environment

The fluorescence of 4-MU, the product of the enzymatic cleavage, is pH-dependent . This suggests that the action, efficacy, and stability of this compound may be influenced by the pH of its environment. Additionally, the compound is reported to be light sensitive , indicating that light exposure could affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside typically involves the glycosylation of 4-methylumbelliferone with 2-amino-2-deoxy-alpha-D-glucopyranosyl donors. The reaction is often carried out under acidic conditions to facilitate the formation of the glycosidic bond .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for larger-scale reactions and purification processes .

Chemical Reactions Analysis

Types of Reactions: 4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside primarily undergoes hydrolysis reactions. It can be hydrolyzed by specific enzymes to release 4-methylumbelliferone, which is a fluorescent compound .

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using glycosidases.

Oxidation and Reduction: Limited information is available on oxidation and reduction reactions involving this compound.

Major Products Formed:

Hydrolysis Product: 4-Methylumbelliferone.

Scientific Research Applications

4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside is widely used in scientific research due to its fluorogenic properties. Some of its applications include:

Biochemical Assays: Used as a substrate in enzymatic assays to measure the activity of glycosidases.

Medical Research: Utilized in diagnostic assays for detecting enzyme deficiencies, such as those related to lysosomal storage disorders.

Industrial Applications: Employed in quality control processes to monitor enzyme activity in various products.

Comparison with Similar Compounds

4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide: Another fluorogenic substrate used in similar enzymatic assays.

4-Methylumbelliferyl N-acetyl-alpha-D-glucosaminide: Used for assays involving N-acetyl-alpha-D-glucosaminidase.

Uniqueness: 4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside is unique due to its specific use in assays for glycosidases that act on 2-amino-2-deoxy sugars. Its fluorogenic properties make it highly sensitive and useful in detecting low levels of enzyme activity .

Properties

IUPAC Name |

7-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO7/c1-7-4-12(19)23-10-5-8(2-3-9(7)10)22-16-13(17)15(21)14(20)11(6-18)24-16/h2-5,11,13-16,18,20-21H,6,17H2,1H3/t11-,13-,14-,15-,16+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBYRVZLJCNXMD-BTAUDXDXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-3-[(2R,3R,4S,5R,6R)-3,4-Diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1139932.png)

![2-[(4aR,6R,7R,8R,8aS)-6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B1139937.png)

![(2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid;hydrochloride](/img/structure/B1139944.png)